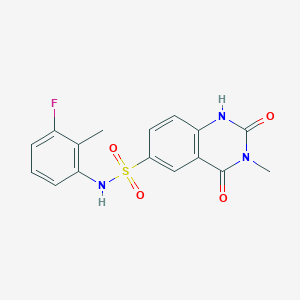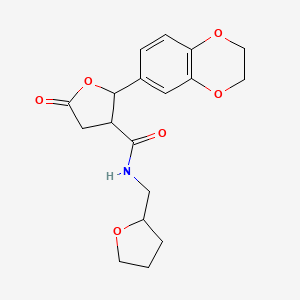![molecular formula C9H9ClN6OS B11469762 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B11469762.png)
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized via the cyclization of aminoguanidine with appropriate reagents under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a chloropyridine compound. The final step involves the formation of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of microwave irradiation has been shown to be effective in the synthesis of triazole derivatives, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, allowing the compound to bind to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, further stabilizing the binding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPANAMIDES: These compounds share the triazole ring but differ in the substituents attached to the ring.
4-NITRO-5-(1,2,4-TRIAZOL-3-YL)-2H-1,2,3-TRIAZOLE: Similar triazole-based structure with different functional groups.
5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: Another triazole derivative with distinct applications in energetic materials.
Uniqueness
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is unique due to the combination of the triazole and pyridine rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H9ClN6OS |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN6OS/c10-5-1-2-6(12-3-5)13-7(17)4-18-9-14-8(11)15-16-9/h1-3H,4H2,(H,12,13,17)(H3,11,14,15,16) |
InChI Key |
MODHUZSQTQZXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11469683.png)
![7-(2,4-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469686.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11469690.png)


![5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11469709.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11469715.png)
![4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B11469733.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11469739.png)
![N-{2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B11469742.png)
![N-(4-ethoxyphenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B11469743.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate](/img/structure/B11469744.png)


